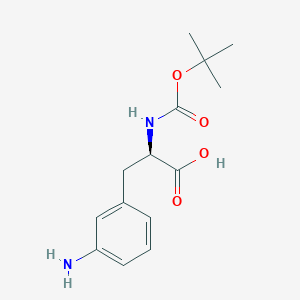

(R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

(R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 3-aminophenyl substituent at the β-position of the propanoic acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, prodrugs, and targeted therapies . Its Boc group enhances stability during synthetic processes, while the 3-aminophenyl moiety provides a reactive site for further functionalization, such as coupling with aromatic or heterocyclic systems .

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(2R)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |

InChI Key |

IZHOFFXTZQKZCS-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)N)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group using the Boc group. One common method involves the reaction of ®-3-(3-Aminophenyl)propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and nitric acid.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include acids like trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and deprotected amino acids.

Scientific Research Applications

®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.

Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: Employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ®-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves the interaction of its functional groups with various molecular targets. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. This allows for selective reactions at other sites on the molecule. The amino group can participate in hydrogen bonding and nucleophilic attacks, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-aminophenyl group in the target compound enhances nucleophilic reactivity compared to halogenated derivatives (e.g., trifluorophenyl in ), which are more lipophilic and resistant to oxidation .

- Stereochemical Impact : The R-configuration ensures compatibility with biological systems, as seen in enzyme inhibitors targeting human methyltransferases .

Physicochemical Properties

- Solubility: The 3-aminophenyl derivative exhibits moderate aqueous solubility due to its polar amine group, whereas halogenated analogs (e.g., trifluorophenyl) show reduced solubility in polar solvents .

- Stability: Boc protection improves thermal stability across all analogs, but the 3-aminophenyl variant is prone to oxidation unless stored under inert conditions .

Biological Activity

(R)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to by its CAS number 170157-56-9, is a compound of significant interest in biochemical research due to its potential biological activities. This compound belongs to the class of β-amino acids and is characterized by a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₀N₂O₄

- Molecular Weight : 280.32 g/mol

- CAS Number : 170157-56-9

- Purity : Typically available at 95% purity .

The presence of the amino group and the Boc protecting group suggests potential applications in peptide synthesis and as a building block in drug development.

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in the modulation of enzyme activity. The compound's structural features allow it to serve as a substrate or inhibitor for specific enzymes, notably histone deacetylases (HDACs), which are crucial in epigenetic regulation.

Inhibition of Histone Deacetylases (HDACs)

A study highlighted the importance of β-amino acid scaffolds in HDAC inhibition. Although specific data on this compound's activity against HDACs is limited, related compounds have shown varying degrees of inhibition across different HDAC isoforms. For instance:

| Compound | HDAC Isoform | IC50 (nM) |

|---|---|---|

| Azumamide C | HDAC1 | 14 |

| Azumamide E | HDAC2 | 67 |

| Azumamide A | HDAC6 | >200 |

These results suggest that modifications in the aromatic amino acid structure can significantly impact the inhibitory potency against specific HDAC isoforms .

Potential Therapeutic Applications

The biological activity of this compound positions it as a candidate for therapeutic applications, particularly in cancer treatment where HDAC inhibitors are being explored for their ability to reactivate silenced genes involved in tumor suppression.

Case Study: Synthesis and Evaluation

In a comprehensive study on azumamides, researchers synthesized various analogs of β-amino acids, including those with modifications similar to this compound. The findings emphasized that structural variations could lead to significant differences in biological activity, highlighting the necessity for rigorous evaluation of each derivative:

- Synthesis : Utilizing a Mannich reaction strategy allowed for the efficient production of these compounds.

- Biological Testing : Compounds were screened against a panel of HDAC isoforms, revealing that certain structural features enhanced selectivity and potency.

Future Directions

Further research is warranted to elucidate the precise biological pathways influenced by this compound. Investigating its effects on cellular models may provide insights into its therapeutic potential and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.